Cas no 886767-41-5 (tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate)

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
- AB46326
- CS-0144099
- (S)-3-(3-CHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- EN300-202083
- 1228571-03-6
- 1228559-63-4
- AKOS016002377
- Z1505692447
- SCHEMBL23982238
- DTXSID20743846
- AB46327
- (R)-3-(3-CHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- A861563
- AB46322
- 886767-41-5
- tert-Butyl3-(3-chlorophenyl)piperazine-1-carboxylate
-
- MDL: MFCD08686004
- Inchi: InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
- InChI Key: NLCGGRDOWINSEJ-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl
Computed Properties
- Exact Mass: 296.12900
- Monoisotopic Mass: 296.1291556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57000
- LogP: 3.48810
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate Security Information
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-202083-0.25g |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 0.25g |
$524.0 | 2023-09-16 | |
Enamine | EN300-202083-10.0g |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 10g |
$4545.0 | 2023-04-29 | |
Chemenu | CM124355-1g |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-202083-0.5g |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 0.5g |
$824.0 | 2023-09-16 | |
Enamine | EN300-202083-5.0g |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 5g |
$3065.0 | 2023-04-29 | |
Enamine | EN300-202083-10g |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 10g |
$4545.0 | 2023-09-16 | |
1PlusChem | 1P0048SY-1g |
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 1g |
$1363.00 | 2025-02-21 | |
A2B Chem LLC | AB97234-50mg |
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 50mg |
$293.00 | 2024-04-19 | |
1PlusChem | 1P0048SY-250mg |
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 250mg |
$704.00 | 2025-02-21 | |
1PlusChem | 1P0048SY-500mg |
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate |
886767-41-5 | 95% | 500mg |
$1075.00 | 2025-02-21 |
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate Related Literature
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate (CAS No. 886767-41-5): A Comprehensive Overview
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate (CAS No. 886767-41-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate.
Chemical Structure and Properties
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is a complex organic molecule with a molecular formula of C16H22ClN2O2. The compound features a piperazine ring substituted with a 3-chlorophenyl group and a tert-butyl ester moiety. The presence of the tert-butyl group provides enhanced stability and solubility, making it an attractive candidate for various pharmaceutical applications. The chlorine atom on the phenyl ring imparts additional reactivity and selectivity, which can be exploited in the design of targeted drug molecules.
Synthesis Methods
The synthesis of tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate has been extensively studied, and several efficient routes have been reported in the literature. One common approach involves the reaction of 3-chlorophenylacetonitrile with tert-butyl bromoacetate in the presence of a suitable base, followed by reduction and subsequent cyclization to form the piperazine ring. Another method involves the coupling of 3-chlorophenylamine with tert-butyl piperazine-1-carboxylate using a coupling reagent such as HATU or EDC·HCl. These synthetic strategies offer high yields and good purity, making them suitable for large-scale production.
Biological Activities and Applications
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate has demonstrated a range of biological activities that make it a valuable intermediate in drug discovery. One of its key applications is as a precursor for the synthesis of serotonin receptor modulators. Serotonin receptors play crucial roles in various physiological processes, including mood regulation, sleep, and appetite control. Compounds derived from tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate have shown promising results in preclinical studies for treating disorders such as depression, anxiety, and schizophrenia.
In addition to its role in serotonin receptor modulation, tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate has also been explored for its potential as an anticonvulsant agent. Recent studies have indicated that derivatives of this compound exhibit potent anticonvulsant activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which is known to play a critical role in seizure control.
Clinical Trials and Research Advancements
The therapeutic potential of compounds derived from tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate has led to several ongoing clinical trials aimed at evaluating their safety and efficacy in human subjects. For instance, a phase II clinical trial is currently underway to assess the effectiveness of a serotonin receptor modulator derived from this compound in treating major depressive disorder (MDD). Preliminary results have shown promising outcomes, with significant improvements in depressive symptoms observed in treated patients.
In another study, researchers are investigating the use of anticonvulsant derivatives of tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate for the treatment of refractory epilepsy. Early findings suggest that these compounds may offer an alternative treatment option for patients who do not respond to conventional antiepileptic drugs.
Safety and Toxicology
The safety profile of tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is an important consideration for its use in pharmaceutical applications. Extensive toxicological studies have been conducted to evaluate its potential adverse effects on various organ systems. Results from these studies indicate that the compound exhibits low toxicity at therapeutic doses, with no significant organ toxicity or mutagenic effects observed.
To ensure safe handling and use, it is recommended that standard laboratory safety protocols be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate ventilation should be provided to minimize exposure risks.
FUTURE PERSPECTIVES AND CONCLUSIONS
The ongoing research into the biological activities and therapeutic potential of compounds derived from tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate holds great promise for advancing our understanding and treatment of various neurological disorders. As new derivatives continue to be developed and evaluated in clinical trials, it is likely that this compound will play an increasingly important role in the pharmaceutical industry.
In conclusion, tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate (CAS No. 886767-41-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents targeting serotonin receptors and other neurological pathways.
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